Methyl 2-butyl-1,3-benzoxazole-5-carboxylate
Overview
Description
Methyl 2-butyl-1,3-benzoxazole-5-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-butyl-1,3-benzoxazole-5-carboxylate typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the condensation of 2-aminophenol with butyl aldehyde in the presence of an acid catalyst, followed by esterification with methanol to form the desired product. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as metal catalysts or nanocatalysts can be employed to facilitate the reaction and reduce reaction times. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also gaining popularity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-butyl-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.
Scientific Research Applications
Methyl 2-butyl-1,3-benzoxazole-5-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-butyl-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-1,3-benzoxazole-5-carboxylate
- Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate
- Methyl 2-phenyl-1,3-benzoxazole-5-carboxylate
Uniqueness
Methyl 2-butyl-1,3-benzoxazole-5-carboxylate is unique due to its specific butyl substituent, which can influence its chemical and biological properties. The presence of the butyl group may enhance its lipophilicity, affecting its solubility and interaction with biological membranes. This can lead to differences in its pharmacokinetic and pharmacodynamic profiles compared to similar compounds with different substituents.
Properties
IUPAC Name |
methyl 2-butyl-1,3-benzoxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-4-5-12-14-10-8-9(13(15)16-2)6-7-11(10)17-12/h6-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDAYCZSVYVWSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216741 | |
Record name | 5-Benzoxazolecarboxylic acid, 2-butyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801216741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305712-81-5 | |
Record name | 5-Benzoxazolecarboxylic acid, 2-butyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305712-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Benzoxazolecarboxylic acid, 2-butyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801216741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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